N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide
Description
N-(1-{BICYCLO[221]HEPTAN-2-YL}ETHYL)-3-CYCLOPENTYLPROPANAMIDE is a complex organic compound characterized by its bicyclic structure
Properties
Molecular Formula |
C17H29NO |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-cyclopentylpropanamide |
InChI |
InChI=1S/C17H29NO/c1-12(16-11-14-6-8-15(16)10-14)18-17(19)9-7-13-4-2-3-5-13/h12-16H,2-11H2,1H3,(H,18,19) |
InChI Key |
GHASTKLRCQNJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)CCC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-3-CYCLOPENTYLPROPANAMIDE typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]heptane derivatives with appropriate reagents to introduce the ethyl and cyclopentyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-3-CYCLOPENTYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles under specific conditions
Scientific Research Applications
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-3-CYCLOPENTYLPROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of neurodegenerative diseases and as a possible drug candidate
Mechanism of Action
The mechanism of action of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-3-CYCLOPENTYLPROPANAMIDE involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-3-CYCLOPENTYLPROPANAMIDE can be compared with other bicyclic compounds such as:
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-CHLOROACETAMIDE: This compound has a similar bicyclic structure but differs in its functional groups, leading to different chemical properties and applications.
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-CHLOROPROPANAMIDE: Another related compound with distinct chemical behavior due to the presence of a chloropropanamide group.
These comparisons highlight the uniqueness of N-(1-{BICYCLO[22
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
